molecular formula C14H19NOS B13824400 (2E)-1-(2-ethylpiperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

(2E)-1-(2-ethylpiperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Katalognummer: B13824400
Molekulargewicht: 249.37 g/mol
InChI-Schlüssel: MBUFZJOTJMFHER-CMDGGOBGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Piperidine, 2-ethyl-1-[1-oxo-3-(2-thienyl)-2-propenyl]-(9CI) is a complex organic compound with the molecular formula C14H19NOS. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and their role as building blocks in drug synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 2-ethyl-1-[1-oxo-3-(2-thienyl)-2-propenyl]-(9CI) typically involves multi-step organic reactions. One common method includes the reaction of 2-ethylpiperidine with 3-(2-thienyl)-2-propenal under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

Piperidine, 2-ethyl-1-[1-oxo-3-(2-thienyl)-2-propenyl]-(9CI) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Piperidine, 2-ethyl-1-[1-oxo-3-(2-thienyl)-2-propenyl]-(9CI) has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of Piperidine, 2-ethyl-1-[1-oxo-3-(2-thienyl)-2-propenyl]-(9CI) involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Piperidine, 2-ethyl-1-[1-oxo-3-(2-thienyl)-2-propenyl]-(9CI) is unique due to its specific structure, which combines the piperidine ring with an ethyl group and a thienyl-propenyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Eigenschaften

Molekularformel

C14H19NOS

Molekulargewicht

249.37 g/mol

IUPAC-Name

(E)-1-(2-ethylpiperidin-1-yl)-3-thiophen-2-ylprop-2-en-1-one

InChI

InChI=1S/C14H19NOS/c1-2-12-6-3-4-10-15(12)14(16)9-8-13-7-5-11-17-13/h5,7-9,11-12H,2-4,6,10H2,1H3/b9-8+

InChI-Schlüssel

MBUFZJOTJMFHER-CMDGGOBGSA-N

Isomerische SMILES

CCC1CCCCN1C(=O)/C=C/C2=CC=CS2

Kanonische SMILES

CCC1CCCCN1C(=O)C=CC2=CC=CS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.